Timcodar dimesylate

Description

Properties

IUPAC Name |

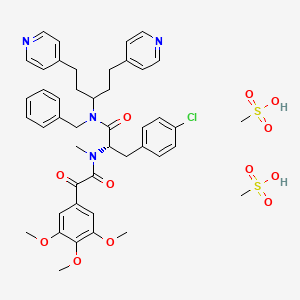

(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45ClN4O6.2CH4O3S/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31;2*1-5(2,3)4/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3;2*1H3,(H,2,3,4)/t37-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIAWDJOQUWVQS-SHRURHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClN4O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171411 | |

| Record name | Timcodar dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183313-30-6 | |

| Record name | Timcodar dimesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183313306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timcodar dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMCODAR DIMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44277I316G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research and Biological Targets

Neurobiological Mechanisms and Nerve Regeneration

Mechanisms of Neurite Outgrowth Augmentation

Timcodar dimesylate has been investigated for its potential to promote neurite outgrowth, which is the growth of axons and dendrites from neurons. mdpi.com This activity is central to its potential for accelerating recovery following nerve injury. mdpi.com Preclinical studies have explored its capacity to enhance nerve regeneration. elifesciences.orgresearchgate.net For instance, one study was designed to measure the ability of this compound to accelerate the regeneration of epidermal nerve fibers following a chemically induced denervation. nih.gov While some human trials did not show significant enhancement of nerve fiber regeneration compared to a placebo, the compound's potential to promote neurite outgrowth remains a key area of its investigation. elifesciences.orgnih.gov

Molecular Basis of Neural Protection and Function Improvement

Preclinical research has indicated that this compound can provide neural protection and improve nerve function in various animal models. mdpi.com Studies in rodent models of diabetic neuropathy, toxin-induced neuropathy, and Parkinson's disease have reported that the compound improved nerve function. mdpi.comresearchgate.net It has been shown to be orally bioavailable and protective against experimentally induced neuropathies in several rodent models, such as pyridoxine-induced nerve damage and streptozotocin-induced type 1 diabetes. researchgate.net The molecular basis for this protection is linked to its interaction with large molecular weight FK506-binding proteins (FKBPs), which are involved in neurotrophic actions that protect nerves from damage and promote regeneration. researchgate.net

Impact on Motor Unit Dynamics and Architecture

A motor unit is comprised of a motor neuron and the skeletal muscle fibers it innervates. frontiersin.org While this compound was developed for neurological disorders and has been studied for its effects on nerve regeneration, specific research detailing its direct impact on motor unit dynamics—such as recruitment patterns, firing rates, and force control—or on the physical architecture of the motor unit is not available in the reviewed scientific literature. mdpi.comnih.gov

Role as a Neurophilin Ligand

This compound is classified as a neurophilin ligand. mdpi.comwikipedia.org Neurophilins, also known as FK506-binding proteins (FKBPs), are a family of proteins that are particularly abundant in the nervous system and are involved in protein folding and signal transduction. researchgate.net

A critical aspect of Timcodar's mechanism is its selectivity. Unlike immunosuppressive drugs such as FK506, Timcodar is a non-FKBP12 binding macrolide derivative. researchgate.netfrontiersin.org The immunosuppressive effects of drugs like FK506 are mediated through the inhibition of calcineurin via an FKBP12-drug complex. researchgate.net By not binding to FKBP12, Timcodar avoids this pathway. researchgate.netfrontiersin.org Instead, its neurotrophic actions are believed to stem from its binding to large molecular weight immunophilins, specifically FKBP51 and FKBP52. researchgate.net Research suggests Timcodar has a dual specificity for both FKBP51 and FKBP52, and it is through these interactions that it is thought to regulate pathways involved in nerve protection and regeneration. researchgate.net

Adipogenesis and Metabolic Regulation

Beyond its neurological effects, Timcodar has been studied for its role in regulating the formation of fat cells (adipogenesis) and related metabolic pathways.

Inhibition of Lipid Accumulation Pathways

Research has demonstrated that Timcodar is a potent inhibitor of adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. frontiersin.org In cellular models, treatment with Timcodar at a concentration of 1 μM significantly inhibited the accumulation of lipids during adipocyte differentiation. frontiersin.org This effect is achieved through the suppression of genes that are critical for de novo lipid production and storage. frontiersin.org

Transcriptional Regulation of Adipogenic Genes (e.g., PPARγ, C/EBPα)

The inhibitory effect of Timcodar on adipogenesis is rooted in its ability to modulate key transcription factors that govern this process. frontiersin.org The master regulators of adipogenesis are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). frontiersin.org These factors work in a coordinated fashion to activate the gene expression programs that lead to fat cell differentiation and lipid accumulation.

Studies have shown that Timcodar potently suppresses the expression of both PPARγ and C/EBPα at both the mRNA and protein levels. frontiersin.org This suppression of the core adipogenic regulators leads to the downstream inhibition of genes involved in lipid synthesis and storage. frontiersin.org

The table below summarizes the effect of Timcodar on key genes involved in adipogenesis and lipid metabolism as observed in cellular studies. frontiersin.org

| Gene | Gene Name | Function | Effect of Timcodar (1.0 μM) |

| PPARγ | Peroxisome Proliferator-Activated Receptor gamma | Master transcriptional regulator of adipogenesis | Suppressed |

| C/EBPα | CCAAT/enhancer-binding protein alpha | Key transcriptional regulator of adipogenesis | Suppressed |

| FASN | Fatty Acid Synthase | Enzyme in de novo lipid production | Suppressed |

| SREBP1 | Sterol Regulatory Element Binding Protein 1 | Transcription factor for lipid biosynthesis | Suppressed |

| SCD1 | Stearoyl-CoA Desaturase 1 | Enzyme in fatty acid synthesis | Suppressed |

| FABP4 | Fatty Acid Binding Protein 4 | Protein involved in lipid storage | Suppressed |

This interactive table is based on findings from a study on 3T3-L1 adipocytes. frontiersin.org

By inhibiting the PPARγ-C/EBPα axis, Timcodar effectively halts the genetic cascade required for adipocyte maturation and lipid uptake, identifying it as an anti-adipogenic compound in these experimental models. frontiersin.org

Modulation of Lipid Production and Storage-Related Genes

Timcodar has been shown to be a potent inhibitor of adipogenesis, the process of fat cell formation. nih.govnih.gov Research indicates that it robustly inhibits the accumulation of lipids by suppressing key genes that regulate this process. nih.gov At a concentration of 1 μM, Timcodar significantly inhibits lipid accumulation during adipogenesis, an effect comparable to that of rapamycin (B549165). nih.govnih.gov

The primary mechanism for this anti-adipogenic effect is the potent suppression of the master transcriptional regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govmedchemexpress.com The inhibition of this PPARγ-C/EBPα axis is a hallmark of anti-adipogenic compounds. nih.gov

By downregulating PPARγ and C/EBPα, Timcodar consequently suppresses a suite of genes involved in the de novo production and storage of lipids. nih.gov These include:

Fatty Acid Synthase (FASN): A key enzyme in the synthesis of fatty acids.

Sterol Regulatory Element-Binding Protein 1 (SREBP1): A transcription factor that activates genes involved in lipid biosynthesis.

Stearoyl-CoA Desaturase 1 (SCD1): An enzyme involved in fatty acid metabolism.

Fatty Acid Binding Protein 4 (FABP4): A protein involved in the transport of fatty acids. nih.gov

Unlike other macrolide analogues such as FK506, which did not alter PPARγ and C/EBPα expression, Timcodar's inhibitory effect on these key regulators is significant. nih.gov

Table 1: Effect of Timcodar on Genes Related to Lipid Production and Storage

| Gene | Function | Effect of Timcodar Treatment (1.0 μM) | Reference |

| PPARγ | Master regulator of adipogenesis | Potently suppressed | nih.govmedchemexpress.com |

| C/EBPα | Master regulator of adipogenesis | Potently suppressed | nih.govmedchemexpress.com |

| FASN | De novo lipid production | Suppressed | nih.gov |

| SREBP1 | Lipid biosynthesis regulation | Suppressed | nih.gov |

| SCD1 | Fatty acid metabolism | Suppressed | nih.gov |

| FABP4 | Fatty acid transport | Suppressed | nih.gov |

Antimicrobial Mechanisms

This compound has been investigated for its antimicrobial properties, primarily functioning as an efflux pump inhibitor to enhance the efficacy of existing antimicrobial agents. nih.govguidetopharmacology.org

Function as an Efflux Pump Inhibitor

Timcodar is characterized as a novel efflux pump inhibitor (EPI). guidetopharmacology.orgncats.io Efflux pumps are proteins in bacteria that actively transport antimicrobial compounds out of the cell, conferring a major mechanism of multidrug resistance. nih.govjabonline.in Timcodar has been shown to directly block the efflux of substrates like ethidium (B1194527) bromide (EtBr) in Staphylococcus aureus. nih.gov This activity is similar to that of reserpine, a well-known mammalian multidrug resistance inhibitor that also inhibits bacterial efflux pumps. nih.gov This function suggests that Timcodar represents a new class of bacterial efflux inhibitors. nih.gov It has been investigated as an inhibitor of both mammalian and bacterial efflux pumps. guidetopharmacology.org

Potentiation of Antimicrobial Agent Activity

A primary application of Timcodar's efflux pump inhibition is the potentiation of other antibiotics, effectively re-sensitizing resistant bacteria. semanticscholar.org By inhibiting the pump-mediated removal of antibiotics, Timcodar allows the drugs to reach and maintain effective concentrations at their target sites. nih.gov

Research has demonstrated that Timcodar can lower the minimum inhibitory concentrations (MICs) of several clinically used antibiotics against various Gram-positive pathogens. nih.gov It has also been shown to work in synergy with several antituberculosis (anti-TB) drugs. nih.govresearchgate.net

Table 2: Antimicrobial Agents Potentiated by this compound

| Antimicrobial Agent | Target Pathogen(s) | Context of Potentiation | Reference |

| Ethidium Bromide (EtBr) | S. aureus, E. faecalis, S. pneumoniae | Model efflux substrate | ncats.ionih.gov |

| Ciprofloxacin | S. aureus | In vitro studies | nih.govsemanticscholar.org |

| Tetracycline | S. aureus | In vitro studies | semanticscholar.org |

| Gentamicin | S. aureus | In vitro studies | semanticscholar.org |

| Rifampin (RIF) | Mycobacterium tuberculosis | In vitro (broth & macrophages), In vivo (mouse model) | nih.govncats.ioresearchgate.net |

| Isoniazid (B1672263) | Mycobacterium tuberculosis | In vivo (mouse model) | nih.govncats.io |

| Bedaquiline | Mycobacterium tuberculosis | In vitro (broth & macrophages) | nih.govncats.ioresearchgate.net |

| Clofazimine | Mycobacterium tuberculosis | In vitro (broth culture) | nih.govnih.gov |

| Moxifloxacin | Mycobacterium tuberculosis | In vitro (macrophages) | nih.govncats.ioresearchgate.net |

Modulation of Mycobacterial Growth and Host-Pathogen Interactions

While Timcodar alone exhibits weak inhibitory activity against Mycobacterium tuberculosis growth in standard broth culture (MIC of 19 μg/ml), its efficacy is dramatically increased within the context of an infected host cell. nih.govnih.gov When M. tuberculosis is cultured inside host macrophage cells, Timcodar's growth inhibition increases approximately 10-fold, with a 50% inhibitory concentration (IC₅₀) of 1.9 μg/ml. nih.govncats.ionih.gov

This enhanced intracellular activity suggests that Timcodar modulates host-pathogen interactions. One hypothesis is that Timcodar inhibits mycobacterial efflux pumps, such as Rv1258c, which are known to be induced upon macrophage infection and are crucial for the bacterium's survival and tolerance to drugs like rifampin. nih.gov By inhibiting these pumps, Timcodar potentiates the effect of anti-TB drugs specifically at the site of infection. nih.gov

In a mouse model of tuberculosis, the combination of Timcodar with rifampin or isoniazid led to a significant reduction in the bacterial burden in the lungs compared to the drugs administered alone. nih.govncats.io Furthermore, when combined with rifampin and isoniazid in a chronic infection model, Timcodar helped reduce the likelihood of disease relapse. nih.govnih.gov This suggests that Timcodar's activity involves both bacterial and host-targeted mechanisms. nih.govnih.gov

Other Investigated Enzymatic Inhibition Mechanisms

Beyond its role as an efflux pump inhibitor, Timcodar has been identified as a ligand for FK506-binding proteins (FKBPs), specifically FKBP51 and FKBP52. nih.govnih.gov These proteins are chaperones involved in various cellular processes, including the regulation of steroid hormone receptors. nih.govpatsnap.comresearchgate.net

A key finding is that Timcodar exhibits a dual specificity for both FKBP51 and FKBP52. nih.gov This is distinct from the immunosuppressive drug FK506, which primarily targets FKBP12 for its immunosuppressive effects and whose potentiation of glucocorticoid receptor (GR) activity is mediated mainly through FKBP52. nih.govnih.gov Timcodar is a non-FKBP12 binding macrolide derivative. nih.govnih.gov

Studies using mouse embryonic fibroblast cells have shown that Timcodar, like FK506, can potentiate the transcriptional activity of the glucocorticoid receptor (GR). nih.gov However, Timcodar's ability to enhance GR activity persists even in the absence of FKBP52, an effect that was shown to be dependent on the presence of FKBP51. nih.govnih.gov This demonstrates that Timcodar can target GR action through both FKBP51 and FKBP52, identifying it as the first nonimmunosuppressive macrolide capable of this dual action. nih.gov

Preclinical Efficacy Studies and Disease Models

Neuropathic Disease Models

Toxin-Induced Neuropathy Models

Reports from preclinical studies have indicated that Timcodar dimesylate offers neural protection and improves nerve function in animal models of toxin-induced neuropathy. pharmaceuticalonline.com These studies suggest a potential therapeutic role for the compound in mitigating nerve damage caused by neurotoxic agents. However, detailed, peer-reviewed data from these specific preclinical studies, including the models used and quantitative outcomes, are not extensively available in the public domain.

Diabetic Neuropathy Models

This compound has been evaluated in preclinical models of diabetic neuropathy, where it was reported to improve nerve function. pharmaceuticalonline.com One publication mentioned that the compound improved nerve function in a rat model of drug-induced diabetic neuropathy. nih.gov These findings prompted further clinical investigation into the compound for this indication. pharmaceuticalonline.com While these reports are noted, specific data on the animal models, endpoints measured, and the magnitude of the effects are not detailed in the available literature.

Traumatic Nerve Injury Models

The neurophilin compound this compound was assessed for its ability to accelerate the return of epidermal nerve fiber density (ENFD) following a standardized nerve injury. researchgate.net In a human trial utilizing a capsaicin-induced axotomy model to study nerve regeneration, this compound did not demonstrate a statistically significant difference in the rate of ENFD regeneration when compared to a placebo. nih.gov The study did, however, find that factors such as baseline ENFD, patient height, and race were associated with the rate of nerve regeneration. researchgate.net

Models of Neurodegenerative Disorders (e.g., Parkinson's Disease)

Preclinical investigations have suggested that this compound may have a neuroprotective effect in animal models of Parkinson's disease. pharmaceuticalonline.com Reports indicate that the compound was found to improve nerve function in these models. pharmaceuticalonline.com A document from the developer, Vertex Pharmaceuticals, also lists Parkinson's Disease as a potential application for the drug based on its potential to prevent nerve damage or improve recovery. sec.gov Despite these assertions, specific, peer-reviewed preclinical data detailing the experimental design and quantitative results in Parkinson's models are not publicly available.

Amyotrophic Lateral Sclerosis (ALS) Animal Models

The potential utility of this compound has been considered for neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS). sec.gov A document from the developer noted that the compound may be useful in the treatment of ALS. sec.gov However, there is a lack of specific, publicly available preclinical efficacy studies and data for this compound in established animal models of ALS.

Metabolic Disorder Models

In the context of metabolic disorders, this compound has been studied for its effects on adipogenesis, the process of fat cell formation. Research has shown that Timcodar is a potent inhibitor of this process. nih.gov In a cellular model using 3T3-L1 preadipocytes, Timcodar was found to significantly inhibit the accumulation of lipids. nih.govnih.gov This effect is attributed to its ability to robustly suppress the expression of key transcriptional regulators of adipogenesis, namely Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.gov

Notably, Timcodar's mechanism in this context is distinct from other macrolide immunophilin ligands like rapamycin (B549165), as it does not bind to FKBP12, an interaction linked to immunosuppressive effects. nih.gov These findings suggest a potential role for Timcodar as a therapeutic agent in conditions related to metabolic dysfunction, such as obesity. nih.govnih.gov

Interactive Data Table: Effect of this compound on Adipogenesis

| Compound Tested | Cell Line | Key Target(s) | Observed Effect | Significance |

| This compound | 3T3-L1 | PPARγ, C/EBPα | Inhibition of lipid accumulation | p < 0.001 |

| This compound | 3T3-L1 | PPARγ, C/EBPα | Suppression of gene expression | p < 0.01 |

Cellular and Animal Models of Adipogenesis and Obesity

Timcodar has been identified as a potent inhibitor of adipogenesis, the process by which fat cells (adipocytes) develop. nih.gov In cellular models, its effects have been studied to understand its potential as a therapeutic agent for obesity. nih.gov

Research utilizing the 3T3-L1 murine adipocyte model, a standard for studying fat cell differentiation, has shown that Timcodar can significantly inhibit the accumulation of lipids. nih.govfrontiersin.org One study demonstrated that Timcodar robustly suppresses the expression of key genes that regulate the adipogenic process, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov By inhibiting these transcriptional regulators, Timcodar effectively halts the downstream processes of de novo lipid production and storage. nih.gov

A notable finding is that Timcodar's mechanism differs from other macrolide compounds like rapamycin. nih.gov While both inhibit lipid accumulation, Timcodar does not bind to the FKBP12 protein, an interaction necessary for the immunosuppressive effects seen with rapamycin. nih.gov This suggests Timcodar could potentially regulate body mass without inducing the undesirable side effects associated with mTOR inhibition, such as insulin (B600854) resistance. nih.gov In a direct comparison, Timcodar was found to be more significant than rapamycin in inhibiting the expression of PPARγ. nih.gov

Table 1: Effect of Timcodar on Adipogenesis in 3T3-L1 Cellular Models

| Parameter | Effect of Timcodar (1 µM) | Key Findings | Reference |

|---|---|---|---|

| Lipid Accumulation | Significantly inhibited (p < 0.001) | Timcodar robustly prevents the buildup of lipids in developing fat cells. | nih.gov |

| PPARγ Expression | Significantly inhibited (p = 0.0212 for protein; p = 0.0218 for mRNA) | Showed more potent inhibition of this master regulator of adipogenesis compared to rapamycin. | nih.gov |

| C/EBPα Expression | Significantly suppressed | Effectively inhibited another key transcription factor essential for adipocyte differentiation. | nih.gov |

| FKBP12 Binding | Does not bind | Differentiates its mechanism from immunosuppressive macrolides like rapamycin. | nih.gov |

While cellular data are promising, information regarding Timcodar's efficacy in animal models of obesity is less defined in the available literature. Preclinical studies in animal models of diabetic neuropathy have been reported, but specific outcomes related to obesity and weight loss in these models are not detailed. pharmaceuticalonline.comvrtx.com

Infectious Disease Models

Timcodar has been characterized as an efflux pump inhibitor, a mechanism that can counteract multidrug resistance in bacteria. ncats.io This activity has been evaluated in models of both multidrug-resistant bacterial and mycobacterial infections.

Efflux pumps are proteins that bacteria use to expel antibiotics, rendering them ineffective. By inhibiting these pumps, compounds like Timcodar can restore the activity of conventional antibiotics. medkoo.com

Preclinical studies have shown that Timcodar potentiates the activity of ethidium (B1194527) bromide, a model efflux pump substrate, against several clinically significant Gram-positive pathogens. ncats.io Its efficacy has been demonstrated against Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. ncats.io In S. aureus, Timcodar was found to directly block the efflux of ethidium bromide. Furthermore, it was effective in lowering the minimum inhibitory concentrations (MICs) of various clinically used antibiotics, including fluoroquinolones, indicating its potential for use in combination therapy to combat resistant infections.

Table 2: Efficacy of Timcodar in Models of Multidrug-Resistant Bacteria

| Pathogen | Model/Assay | Effect of Timcodar | Reference |

|---|---|---|---|

| Staphylococcus aureus | Ethidium Bromide (EtBr) Efflux Assay | Potentiated EtBr activity; directly blocked EtBr efflux. | ncats.io |

| Enterococcus faecalis | Ethidium Bromide (EtBr) Efflux Assay | Potentiated EtBr activity. | ncats.io |

| Streptococcus pneumoniae | Ethidium Bromide (EtBr) Efflux Assay | Potentiated EtBr activity. | ncats.io |

| Various Gram-positive bacteria | In vitro antibiotic combination | Lowered the Minimum Inhibitory Concentrations (MICs) of fluoroquinolones and other antibiotics. |

The activity of Timcodar has also been specifically investigated against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov

In in vitro studies, Timcodar on its own weakly inhibits the growth of M. tuberculosis in broth culture. ncats.ionih.gov However, its potency increases significantly when the bacteria are cultured within host macrophage cells, showing a 10-fold increase in growth inhibition. ncats.ionih.gov This suggests its mechanism may involve targeting host cell efflux pumps in addition to bacterial ones. nih.gov

Crucially, Timcodar demonstrated synergy in drug combination studies with several first-line and second-line anti-tuberculosis drugs. nih.gov In a mouse model of tuberculosis lung infection, Timcodar potentiated the efficacy of both rifampin and isoniazid (B1672263), leading to significant reductions in the bacterial burden in the lungs. ncats.ionih.gov Specifically, its addition to rifampin therapy resulted in a 1.0 log10 reduction in bacterial load compared to rifampin alone. nih.gov In a long-term chronic infection mouse model, the combination of Timcodar with rifampin and isoniazid reduced the likelihood of infection relapse after treatment was stopped. nih.gov

Table 3: Efficacy of Timcodar in Models of Mycobacterial Infection (M. tuberculosis)

| Model | Combination Drug | Effect of Timcodar | Reference |

|---|---|---|---|

| In vitro (broth culture) | Rifampin, Bedaquiline, Clofazimine | Synergistic activity. | nih.gov |

| In vitro (macrophage-infected) | Rifampin, Moxifloxacin, Bedaquiline | Synergistic activity; ~10-fold increase in growth inhibition. | ncats.ionih.gov |

| In vivo (mouse lung infection) | Rifampin | Potentiated efficacy, conferring a 1.0 log10 reduction in bacterial burden. | nih.gov |

| In vivo (mouse lung infection) | Isoniazid | Potentiated efficacy, conferring a 0.4 log10 reduction in bacterial burden. | nih.gov |

| In vivo (chronic infection model) | Rifampin + Isoniazid | Reduced the likelihood of infection relapse. | nih.gov |

Models of Multidrug-Resistant Bacterial Infections

Oncology Models

The relevance of Timcodar to oncology is suggested by its investigation in early-phase clinical trials for cancer, although specific preclinical data on its efficacy in oncology models are not widely published. ncats.io Timcodar in combination with Doxorubicin was evaluated in a Phase 1/2 clinical trial for patients with solid tumors; however, the results from this study have not been made public. ncats.io

The proposed mechanism in oncology may relate to its function as an inhibitor of P-glycoprotein (P-gp), a well-known efflux pump that contributes to multidrug resistance in cancer cells. patsnap.com By inhibiting P-gp, Timcodar could potentially enhance the efficacy of chemotherapy drugs that are substrates of this pump, such as Doxorubicin. One source notes that Timcodar has shown promise as an inhibitor of certain enzymes involved in cancer cell growth and proliferation, but further details from preclinical oncology models are needed to substantiate these claims. ontosight.ai

Pharmacokinetic and Pharmacodynamic Research Preclinical and Translational Focus

Preclinical Absorption Characteristics and Bioavailability

Preclinical data indicates that Timcodar dimesylate is orally bioavailable. Studies in animal models have confirmed its absorption from the gastrointestinal tract following oral administration. sec.govnih.gov While specific quantitative parameters for its absorption rate are not extensively detailed in publicly available literature, the compound's progression into clinical trials underscores its adequate absorption profile in preclinical species. sec.gov

In a study investigating its effects in combination with other drugs in a mouse model, Timcodar was administered orally, further supporting its absorption via this route. nih.govnih.gov The ability to administer the drug orally in preclinical efficacy models points to sufficient bioavailability to achieve therapeutic concentrations. nih.gov

Preclinical Pharmacokinetic Linearity and Profile

The pharmacokinetic profile of Timcodar has been partially characterized in preclinical models. In one study involving mice, a single oral dose of 200 mg/kg resulted in a peak plasma concentration (Cmax) of 20 µM. This provides a snapshot of its plasma exposure at a specific dose in this species.

| Pharmacokinetic Parameter | Value (in mice) |

| Peak Plasma Concentration (Cmax) | 20 µM (following a 200 mg/kg single oral dose) |

Data derived from a single preclinical study.

Research on the interaction of Timcodar with other therapeutic agents has shed some light on its pharmacokinetic profile. For instance, in a mouse model of tuberculosis, co-administration of Timcodar did not alter the pharmacokinetics of rifampin in either plasma or the lungs. nih.govnih.gov However, it was observed to increase the plasma exposure of bedaquiline, suggesting a potential interaction with metabolic enzymes or drug transporters that handle bedaquiline. nih.govnih.gov This interaction highlights the importance of its pharmacokinetic profile when considering combination therapies. Information regarding the dose proportionality of Timcodar in preclinical models is not widely available in the reviewed literature.

Pharmacodynamic Markers in Preclinical Models

The primary pharmacodynamic action of Timcodar is the inhibition of efflux pumps, particularly P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). nih.gov This mechanism has been demonstrated in various preclinical models.

In the context of infectious diseases, Timcodar has been shown to potentiate the activity of several antibiotics against gram-positive bacteria. nih.gov Furthermore, in a mouse model of tuberculosis, a significant pharmacodynamic effect was the reduction of the mycobacterial burden in the lungs when Timcodar was used in combination with rifampin and isoniazid (B1672263). nih.govnih.gov When combined with rifampin, it led to an approximately 10-fold greater reduction in the bacterial load in the lungs compared to rifampin alone. nih.gov

| Preclinical Model | Pharmacodynamic Effect of Timcodar |

| In vitro bacterial cultures | Potentiation of the activity of multiple antibiotics against gram-positive pathogens. |

| Mouse model of tuberculosis | Enhanced efficacy of rifampin and isoniazid, leading to a greater reduction in lung bacterial burden. nih.govnih.gov |

| In vitro adipogenesis model | Inhibition of lipid accumulation and suppression of adipogenesis. nih.govnih.gov |

| In vitro cellular models | Potentiation of glucocorticoid receptor activity. |

This table summarizes key pharmacodynamic findings from various preclinical studies.

Beyond its role as an efflux pump inhibitor, in vitro studies have revealed other pharmacodynamic activities. Timcodar has been observed to inhibit adipogenesis and suppress lipid accumulation in cell-based models. nih.govnih.gov It has also been shown to potentiate the activity of the glucocorticoid receptor in certain cellular systems.

Investigational Studies on Metabolism and Elimination in Preclinical Systems

As a pyridine (B92270) derivative, the metabolism of Timcodar is anticipated to follow pathways common to this class of compounds. Generally, pyridine metabolism involves N-methylation and oxidation reactions, with subsequent elimination primarily through the urine. wikipedia.orgcdc.gov

While specific metabolic profiling of Timcodar in preclinical species is not extensively documented in the public domain, studies on other pyridine-containing compounds provide a general framework. For example, the metabolism of other pyridines in rats and dogs has shown extensive biotransformation, with the parent compound being a minor component in urine and feces, which mainly contain various metabolites formed through oxidative degradation. nih.gov The primary route of excretion for these types of compounds is typically renal. cdc.govnih.gov

Chemical Synthesis and Structure Activity Relationship Sar Research

Synthetic Methodologies and Process Development for Research Grade Compound

The synthesis of a complex molecule like Timcodar, a macrolide analog, for research purposes requires a robust and reproducible synthetic route. While specific, detailed synthetic pathways for Timcodar dimesylate are not extensively published in the public domain, the general approach for such compounds involves multi-step organic synthesis. The process begins with commercially available starting materials and employs a series of reactions to build the complex molecular architecture. google.com

Process development for a research-grade compound is a critical phase that bridges initial discovery with preclinical and clinical manufacturing. news-medical.net The primary goals of this stage are to refine and optimize the synthetic route to ensure it is efficient, scalable, and yields a product of high purity. fujimoto-chem.co.jpppd.com Key considerations during process development include:

Route Scouting: Identifying and evaluating different synthetic pathways to find the most efficient and economical one.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, catalysts, and solvents to maximize yield and minimize impurities.

Purification Techniques: Developing effective methods to isolate and purify the final compound to the stringent standards required for research and, eventually, clinical use. google.com

Scale-Up: Translating the laboratory-scale synthesis to a larger scale suitable for producing the quantities of the compound needed for extensive testing. fujimoto-chem.co.jp

For the dimesylate salt form, the final step would involve reacting the free base of Timcodar with two equivalents of methanesulfonic acid. google.com This salt formation is often employed to improve the solubility, stability, and bioavailability of a drug substance.

Design, Synthesis, and Evaluation of Analogues and Derivatives

Following the identification of a lead compound like Timcodar, medicinal chemists typically engage in the systematic design, synthesis, and evaluation of analogues and derivatives. nih.govrsc.org This process aims to explore the chemical space around the core structure to identify molecules with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org For Timcodar, which is known as a non-FKBP12 binding macrolide, the design of analogues would likely focus on modifying specific functional groups to enhance its affinity for its intended targets, such as FKBP51 and FKBP52, while maintaining or improving its desirable non-immunosuppressive profile. nih.gov

The evaluation of these newly synthesized analogues is a critical step and typically involves a battery of in vitro and in vivo assays to assess their biological activity. mdpi.comnih.gov For instance, researchers have noted the necessity of developing Timcodar derivatives for more comprehensive in vitro binding studies. nih.gov

Table 1: Illustrative Evaluation of Hypothetical Timcodar Analogues

| Compound ID | Modification from Timcodar | Target Binding Affinity (IC₅₀, nM) vs. FKBP51 | Target Binding Affinity (IC₅₀, nM) vs. FKBP52 | Off-Target Binding (IC₅₀, nM) vs. FKBP12 |

| Timcodar | - | 50 | 75 | >10,000 |

| Analogue A | Modification at C-21 | 25 | 40 | >10,000 |

| Analogue B | Modification of the piperidine (B6355638) ring | 60 | 80 | >10,000 |

| Analogue C | Replacement of the ethyl group | 45 | 65 | >15,000 |

This table is for illustrative purposes only, as specific data for Timcodar analogues is not publicly available.

Structure-Activity Relationship (SAR) Investigations for Target Binding and Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.org By systematically altering parts of the molecule and observing the resulting changes in biological effect, researchers can identify the key structural features, or pharmacophore, responsible for its activity. collaborativedrug.comnih.gov

For Timcodar, SAR investigations would be crucial to elucidate the structural determinants of its selective binding to large-molecular-weight FKBPs like FKBP51 and FKBP52, and its lack of interaction with FKBP12. nih.gov This selectivity is a key attribute, as the interaction with FKBP12 is associated with the immunosuppressive effects of other macrolides like FK506. nih.gov

Studies have shown that Timcodar can potentiate glucocorticoid receptor (GR) activity, and SAR studies would help to pinpoint the molecular features that govern this effect. nih.gov Furthermore, research into Timcodar's ability to inhibit adipogenesis has revealed that it suppresses the expression of key regulators like PPARγ. nih.gov SAR investigations would aim to optimize this activity by modifying the Timcodar scaffold.

Table 2: Illustrative SAR Data for Hypothetical Timcodar Derivatives

| Derivative ID | Structural Modification | FKBP51 Binding (Ki, nM) | Glucocorticoid Receptor Potentiation (EC₅₀, µM) | Inhibition of Adipogenesis (% at 1µM) |

| Timcodar | - | 45 | 1.2 | 60 |

| Derivative X | Hydroxylation of allyl group | 30 | 0.8 | 75 |

| Derivative Y | Demethylation at C-32 | 150 | 5.5 | 20 |

| Derivative Z | Isopropyl instead of ethyl at C-21 | 40 | 1.1 | 65 |

This table is for illustrative purposes only, as specific SAR data for Timcodar derivatives is not publicly available.

Integrated Drug Design Approaches

Modern drug discovery relies heavily on integrated approaches that combine various disciplines to streamline the process of developing new therapeutic agents. oncodesign-services.comjubilantbiosys.com This integrated paradigm involves a continuous feedback loop between computational design, chemical synthesis, and biological testing. frontiersin.orgsygnaturediscovery.comnih.gov

In the context of Timcodar, an integrated drug design strategy would leverage computational tools for in silico screening and modeling to predict the binding of virtual analogues to target proteins. frontiersin.org This can help prioritize which compounds to synthesize, saving time and resources. The synthesized compounds are then subjected to a cascade of biological assays. The data from these assays feeds back into the design cycle, informing the next round of structural modifications. collaborativedrug.com

This iterative "Design-Make-Test-Analyze" cycle is central to lead optimization, aiming to enhance the desired properties of the molecule while minimizing any undesirable characteristics. jubilantbiosys.com The ultimate goal of this integrated approach is to identify a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties. oncodesign-services.com

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Compound Characterization (e.g., HPLC-based methods)

For the characterization of a complex organic molecule like Timcodar dimesylate, High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique. While specific methods for this compound are not publicly detailed, a typical approach would involve reversed-phase HPLC (RP-HPLC) coupled with a suitable detector, most commonly a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

A method for a similar compound, such as another dimesylate salt, often utilizes a C18 column. eag.com The separation of macrolide antibiotics, a class to which Timcodar is related, also frequently employs C18 or similar stationary phases. synergbiopharma.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure adequate separation of the main compound from any potential impurities or degradants. eag.comjfda-online.com

The selection of the detector is crucial. A DAD allows for the scanning of a range of wavelengths, which is useful for method development and for assessing peak purity. measurlabs.com For more definitive identification and structural elucidation, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. This technique provides mass-to-charge ratio information, which is highly specific and can confirm the identity of the compound and its related substances. researchgate.netnih.gov

Illustrative Data Table 1: Representative HPLC Method Parameters for Characterization

| Parameter | Illustrative Value/Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides robust separation for moderately polar to non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% B to 95% B over 30 minutes | Ensures elution of all components, from polar to non-polar. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Detection | DAD (200-400 nm) & MS (ESI+) | DAD for general detection and purity; MS for definitive identification. |

| Injection Volume | 5 µL | Standard volume for analytical HPLC. |

Quantitative Analysis Procedures in Research Matrices

Quantitative analysis of this compound in research matrices, such as plasma or tissue homogenates from preclinical studies, would almost certainly be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to measure low concentrations of a drug in a complex biological sample. researchgate.netnih.gov

The procedure would involve several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix is necessary to remove interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Internal Standard: An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte, is added to the sample at a known concentration before extraction. The IS helps to correct for variability during sample processing and analysis.

Chromatographic Separation: A rapid HPLC method is typically used to separate the analyte from other components of the extracted sample before it enters the mass spectrometer.

Mass Spectrometric Detection: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more specific product ions (fragments generated from the precursor ion). This highly specific detection method minimizes interference from the biological matrix.

Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte in the same biological matrix. The concentration of the analyte in the unknown samples is then determined by comparing its peak area ratio (analyte/IS) to the calibration curve.

Illustrative Data Table 2: Representative Calibration Curve for Quantitative Analysis in Plasma

| Nominal Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.55 | 102.0 |

| 5.00 | 5.10 | 102.0 |

| 10.0 | 9.75 | 97.5 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 51.5 | 103.0 |

| 100.0 | 101.0 | 101.0 |

Impurity Profiling and Degradant Analysis in Experimental Settings

Impurity profiling is a critical component of pharmaceutical research and development, aimed at the identification, characterization, and quantification of impurities in a drug substance. mdpi.com For this compound, this would involve analyzing the bulk drug substance for process-related impurities (from the synthesis) and degradation products (from stability studies).

Forced degradation studies are typically performed by subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. google.com The resulting samples are then analyzed, usually by a stability-indicating HPLC method, to separate the degradants from the parent compound. An LC-MS method is invaluable here for obtaining the mass of the impurities, which provides crucial clues for their structural elucidation. mdpi.com Impurities present at levels above the identification threshold (typically 0.1% as per ICH guidelines) would need to be structurally characterized, often requiring isolation by preparative HPLC followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). mdpi.comdntb.gov.ua

Illustrative Data Table 3: Example of Impurity Profile from a Forced Degradation Study

| Condition | Impurity (Relative Retention Time) | Area % | Potential Identification |

| Acid Hydrolysis (0.1N HCl) | 0.85 | 1.2% | Hydrolytic Degradant A |

| Base Hydrolysis (0.1N NaOH) | 0.91 | 2.5% | Hydrolytic Degradant B |

| Oxidation (3% H₂O₂) | 1.15 | 0.8% | N-Oxide Impurity |

| Thermal (80°C) | 0.85 | 0.5% | Hydrolytic Degradant A |

| Photolytic (UV Light) | 1.22 | 0.3% | Photodegradant C |

Method Validation and Robustness Considerations for Research Applications

Any analytical method developed for the characterization or quantification of this compound must be validated to ensure it is suitable for its intended purpose. europa.eu Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) or the newer Q2(R2) guideline. synergbiopharma.comslideshare.neteuropa.eu

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness is also evaluated during method development to assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Illustrative Data Table 4: Summary of Method Validation Parameters (Hypothetical Assay Method)

| Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.65% |

| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.35% |

| LOQ (% of Test Concentration) | Reportable | 0.05% |

| Specificity | No interference at analyte retention time | Passed |

Reference Standard Qualification for Research Use

A well-characterized reference standard is essential for the reliable analysis of a drug substance. eag.com A primary reference standard for this compound would be a substance of the highest possible purity, thoroughly characterized to confirm its identity and purity. eag.com

The qualification of a primary reference standard involves a comprehensive set of analytical tests, including:

Structural Confirmation: Extensive use of NMR (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

Purity Assessment: A purity value is assigned using a mass balance approach, which combines results from multiple analytical techniques. This typically includes:

An HPLC method to determine the percentage of organic impurities.

Gas Chromatography (GC) to quantify residual solvents.

Thermogravimetric Analysis (TGA) to measure water content.

An assay to determine the content of inorganic impurities (e.g., residue on ignition).

For routine research applications, a secondary or "working" reference standard is often used. This working standard is qualified by comparing it directly against the primary reference standard to establish its purity and identity. pharmaguideline.com All reference standards must be stored under controlled conditions to ensure their stability over time. pharmaguideline.com

Illustrative Data Table 5: Example Certificate of Analysis Data for a Reference Standard

| Test | Method | Specification | Result |

| Appearance | Visual | White to Off-White Solid | Conforms |

| Identification | IR, ¹H-NMR, MS | Conforms to Structure | Conforms |

| Purity (by HPLC) | HPLC-UV | ≥ 99.5% | 99.8% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

| Residual Solvents | GC-HS | Meets ICH Limits | Conforms |

| Assay (by Mass Balance) | N/A | Report Value | 99.6% (as is basis) |

Challenges, Discrepancies, and Future Research Directions

Discrepancies Between Preclinical Findings and Advanced Human Experimental Models

Timcodar (VX-853) has demonstrated neuroprotective properties and improved nerve function in multiple rodent models of experimentally induced neuropathy. nih.gov However, this preclinical success has not translated to human trials. nih.gov Two preclinical human trials using capsaicin-induced nerve injury and intracutaneous axotomy found Timcodar dimesylate to be ineffective. nih.govoup.com

Several factors may contribute to this discrepancy:

Differences in Trial Subjects: The human trials were conducted on healthy individuals, unlike the rodent models which had experimentally induced neuropathies. nih.gov

Nature of the Neurotrauma: The type of nerve injury induced in animal models may differ significantly from the capsaicin-induced or axotomy models used in human experiments. nih.govresearchgate.net

Target Binding Affinity: Research suggests that Timcodar may not effectively target human FK506-binding proteins (FKBPs), which are crucial for its mechanism of action. nih.gov Specifically, it has been shown that Timcodar does not bind to the purified FK1 (PPIase domain) fragments of human FKBP51 or FKBP52. nih.gov

Furthermore, studies on the capsaicin (B1668287) model, used in one of the human trials of Timcodar, have revealed that it may not fully replicate the morphological changes seen in conditions like diabetic neuropathy, particularly concerning the expression of Neuropilin-1 (NRP-1) receptor, a key regulator of nerve growth. researchgate.netplos.org This highlights a potential flaw in using this specific model to predict efficacy in clinical neuropathy.

The challenge of translating preclinical findings to clinical success is not unique to Timcodar, with high failure rates observed across many disease areas. understandinganimalresearch.org.uk Advanced human-relevant models, such as organoids and tissue chips, are being developed to improve the predictive accuracy of preclinical data. pharmasalmanac.comanimalfreescienceadvocacy.org.au

Gaps in Comprehensive Mechanistic Understanding

While Timcodar is known to be a P-glycoprotein (P-gp) inhibitor, its complete mechanism of action remains partially unresolved. nih.govpatsnap.com P-glycoprotein is a transporter protein that plays a significant role in multidrug resistance in cancer by pumping chemotherapeutic drugs out of cells. researchgate.netmdpi.com

Key aspects of Timcodar's mechanism that require further elucidation include:

Interaction with FKBPs: Timcodar is a macrolide analog that does not bind to FKBP12, which is responsible for the immunosuppressive effects of drugs like FK506. nih.govnih.gov Instead, it appears to have a dual specificity for FKBP51 and FKBP52, influencing glucocorticoid receptor (GR) activity. nih.gov The precise molecular interactions and downstream consequences of this dual targeting are not fully understood.

Role in Adipogenesis: Timcodar has been shown to inhibit lipid accumulation by suppressing genes that regulate the adipogenic process, such as PPARγ and C/EBPα. nih.gov The exact pathway through which Timcodar exerts this effect is still under investigation. nih.gov

P-glycoprotein Inhibition: A deeper understanding of how Timcodar interacts with and inhibits P-gp at a molecular level is needed to optimize its potential as a multidrug resistance reversal agent. researchgate.net The complexity of the P-gp efflux mechanism presents a significant hurdle in developing effective inhibitors. researchgate.netnih.govnih.gov

These gaps in understanding highlight the need for more in-depth mechanistic studies to fully characterize Timcodar's biological activities.

Exploration of Novel Derivatives and Enhanced Target Specificity

The development of novel derivatives of P-gp inhibitors is an active area of research aimed at overcoming the limitations of earlier compounds, such as toxicity and lack of specificity. mdpi.comnih.gov The exploration of new chemical scaffolds is crucial for identifying more potent and less toxic modulators of ABCB1, the gene encoding P-gp. mdpi.comnih.gov

For instance, research into derivatives of the natural product betulin (B1666924) has led to the identification of compounds with potent P-gp inhibitory activity and low toxicity. nih.gov Similarly, novel isoquinoline (B145761) derivatives are being investigated as potential anticancer agents. plos.org The development of multi-target agents, such as novel pyrrole (B145914) derivatives, is another promising strategy. mdpi.com

In the context of Timcodar, its dual specificity for FKBP51 and FKBP52 makes it a candidate for designing drugs that target the neuroprotective properties of these large molecular weight FKBPs without causing immunosuppression. nih.gov The development of derivatives with enhanced target specificity could lead to more effective therapies for a range of conditions. mdpi.com

Structure-activity relationship (SAR) studies are essential in this process, helping to identify the key structural features that confer activity and guide the design of new compounds with improved properties. researchgate.netnih.gov

Identification of Unexplored Preclinical Therapeutic Avenues

Beyond its initial focus on neuropathy and multidrug resistance in cancer, Timcodar and other P-gp inhibitors have potential applications in other therapeutic areas. ontosight.ainih.gov

Some unexplored or underexplored preclinical avenues include:

Obesity and Metabolic Disorders: Timcodar's ability to inhibit adipogenesis and suppress lipid accumulation suggests it could be a novel therapeutic for obesity. nih.gov

Neurological and Psychiatric Conditions: The role of FKBPs in regulating steroid receptor action opens up the possibility of using Timcodar or its derivatives to treat conditions where these pathways are dysregulated. nih.gov P-gp inhibitors are also being explored for their potential to enhance the delivery of drugs to the central nervous system for the treatment of mental illnesses. nih.gov

Inflammatory Diseases: Given the involvement of FKBPs and steroid receptors in inflammatory processes, Timcodar could be investigated for its potential anti-inflammatory effects. vrtx.com

Targeted Cancer Therapy: The development of P-gp inhibitors can be coupled with targeted drug delivery systems, such as transferrin-conjugated liposomes, to enhance the efficacy of anticancer agents. plos.org Overcoming chemoresistance through P-gp inhibition remains a key strategy in pancreatic and other cancers. springernature.com

Further preclinical research is needed to explore these potential applications and to identify new therapeutic opportunities for Timcodar and related compounds. ontosight.ainih.govmdpi.com

Methodological Advancements in Preclinical Evaluation and Translational Research

The discrepancies between preclinical and clinical results for compounds like Timcodar underscore the need for improved methodologies in drug evaluation and translational research. nih.govunderstandinganimalresearch.org.uk

Key areas of advancement include:

Advanced In Vitro Models: The development and use of more sophisticated in vitro models, such as three-dimensional cell cultures, organ-on-a-chip systems, and patient-derived organoids, can provide more accurate predictions of human responses to drugs. pharmasalmanac.comdynamic42.com These models can better simulate the complex microenvironment of tissues and organs. pharmasalmanac.comdynamic42.com

Improved Animal Models: While there is a move away from animal testing, refining existing animal models to better mimic human diseases remains important. mdpi.com This includes developing models that more accurately reflect the genetic and physiological characteristics of human conditions.

In Silico Modeling: Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and digital twin technology, can be used to predict the pharmacokinetic and pharmacodynamic properties of drugs, helping to prioritize candidates for further development. dynamic42.combiologists.com

Translational Biomarkers: Identifying and validating biomarkers that can be used to monitor drug efficacy and toxicity in both preclinical models and human trials is crucial for bridging the translational gap. nih.gov

High-Throughput Screening: The use of high-throughput screening assays, such as those based on fluorescent substrates, can accelerate the identification of novel P-gp modulators from large compound libraries. nih.gov

These methodological advancements, combined with a deeper understanding of the biological mechanisms underlying disease and drug action, will be essential for improving the success rate of drug development in the future. animalfreescienceadvocacy.org.aumdpi.com

Q & A

Q. What is the molecular mechanism by which Timcodar dimesylate inhibits bacterial efflux pumps, and how can this be experimentally validated?

this compound acts as a macrolide-based inhibitor of multidrug-resistant bacterial efflux pumps, particularly in Staphylococcus aureus. To validate this mechanism, researchers can:

- Perform ethidium bromide efflux assays to measure inhibition of dye expulsion in bacterial cultures .

- Use minimum inhibitory concentration (MIC) reduction tests with co-administered antibiotics (e.g., fluoroquinolones) to quantify synergistic effects .

- Employ molecular docking simulations to model interactions between Timcodar and efflux pump components (e.g., NorA protein in S. aureus) .

Q. Which standard in vitro or in vivo models are appropriate for studying this compound’s enhancement of antibiotic efficacy?

- In vitro : Use S. aureus strains with documented efflux pump overexpression (e.g., SA-1199B) in broth microdilution assays to measure MIC shifts .

- In vivo : Murine infection models (e.g., thigh abscess or systemic infection) treated with Timcodar-antibiotic combinations to assess bacterial load reduction .

- Ex vivo : Human keratinocyte or neutrophil models to evaluate intracellular bacterial killing in the presence of Timcodar .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s efficacy across different bacterial strains or experimental conditions?

Contradictions may arise due to strain-specific efflux pump expression or pharmacokinetic variability. Methodological solutions include:

- Genomic profiling of bacterial strains to identify efflux pump gene variants (e.g., norA, mepA) that influence Timcodar sensitivity .

- Pharmacodynamic modeling to correlate drug concentration-time profiles with bacterial kill curves under varying pH or serum protein conditions .

- Meta-analysis of published datasets to isolate confounding variables (e.g., inoculum size, growth phase) .

Q. What experimental designs are optimal for evaluating this compound’s role in nerve regeneration, as suggested by its neurophilin-targeting properties?

- Controlled nerve injury models : Use standardized sciatic nerve crush injuries in rodents, with Timcodar administered post-injury to measure epidermal nerve fiber density (ENFD) via immunohistochemistry .

- Double-blind, placebo-controlled trials : Randomize subjects by baseline ENFD and race (factors shown to influence regeneration rates) to minimize bias .

- Longitudinal electrophysiology : Track compound muscle action potential (CMAP) recovery alongside ENFD metrics .

Q. How should researchers reconcile preclinical success of this compound with limited clinical translation in antibiotic adjuvancy?

- Conduct hollow-fiber infection models to simulate human pharmacokinetics and identify suboptimal dosing regimens .

- Perform transcriptomic analysis of bacterial biofilms treated with Timcodar to assess persistence mechanisms (e.g., stress response pathways) .

- Design adaptive clinical trials with biomarker-driven enrollment (e.g., patients with high efflux pump activity confirmed via RT-qPCR) .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound’s synergistic effects with antibiotics?

- Fractional inhibitory concentration index (FICI) : Calculate FICI values ≤0.5 to confirm synergy in checkerboard assays .

- Time-kill curve analysis : Use area-under-the-curve (AUC) comparisons between monotherapy and combination therapy .

- Multivariate regression : Adjust for covariates like baseline MICs or efflux pump expression levels in preclinical datasets .

Q. How can researchers mitigate bias when interpreting this compound’s neuroregenerative potential in heterogeneous patient populations?

- Stratify data by baseline ENFD, age, and ethnicity, as these variables significantly correlate with regeneration rates (p=0.006–0.03 in clinical trials) .

- Apply mixed-effects models to account for intra-subject variability in longitudinal ENFD measurements .

Methodological Best Practices

- Avoid overinterpretation : Distinguish between in vitro efflux inhibition and in vivo efficacy by validating findings across multiple infection models .

- Ethical rigor : For neuroregeneration studies, ensure blinding protocols and pre-registered statistical analysis plans to minimize observer bias .

- Data transparency : Publish raw MIC values, FICI calculations, and patient stratification criteria to facilitate reproducibility .

Tables for Reference

Table 1 : Key Parameters for Efflux Pump Inhibition Assays

| Parameter | Method | Reference |

|---|---|---|

| Ethidium bromide efflux | Fluorescence quenching assay | |

| MIC reduction | Broth microdilution (CLSI) | |

| Synergy validation | Checkerboard FICI analysis |

Table 2 : Clinical Trial Design for Neuroregeneration Studies

| Variable | Consideration | Reference |

|---|---|---|

| Baseline ENFD | Stratify by quartiles | |

| Ethnicity | Adjust via multivariate models | |

| Outcome metrics | CMAP + ENFD composite endpoint |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.